molecular formula C21H24O6 B055853 8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene CAS No. 116385-33-2

8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene

Cat. No.: B055853
CAS No.: 116385-33-2
M. Wt: 372.4 g/mol
InChI Key: OJLSPKZVMHLCBB-UHFFFAOYSA-N
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Description

This chromene derivative features a bicyclic [1,3]dioxolo[4,5-g]chromene core substituted with methoxy and dimethyl groups at positions 6 and 7, respectively, and a 2,4-dimethoxyphenyl moiety at position 8 (CAS: 116385-33-2) . Its structure combines lipophilic and electron-donating substituents, which influence its physicochemical properties and bioactivity. Synthetic routes typically involve multicomponent reactions of phenols, aldehydes, and dienophiles, followed by purification via column chromatography .

Properties

IUPAC Name

8-(2,4-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-12-20(14-7-6-13(22-3)8-16(14)23-4)15-9-18-19(26-11-25-18)10-17(15)27-21(12,2)24-5/h6-10,12,20H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLSPKZVMHLCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC3=C(C=C2OC1(C)OC)OCO3)C4=C(C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922033
Record name 8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116385-33-2
Record name 5H-1,3-Dioxolo(4,5-g)(1)benzopyran, 8-(2,4-dimethoxyphenyl)-7,8-dihydro-6-methoxy-6,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116385332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene (CAS No. 116385-33-2) is a member of the chromene family and has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C21H24O6
  • Molecular Weight : 372.41 g/mol
  • Structure : The compound features a dioxolochromene framework with methoxy and dimethyl substituents that may influence its biological activity.

Antiviral Activity

Research indicates that derivatives of chromenes exhibit antiviral properties. For instance, studies on related flavonoids have shown inhibitory activity against various viruses, including influenza A. The structure of this compound suggests it may share similar mechanisms of action due to the presence of hydroxyl groups that can interact with viral proteins or host cell receptors .

Cytotoxicity

A comparative analysis of flavonoid derivatives demonstrated that modifications in the chromene structure significantly affect cytotoxicity. The introduction of methoxy and dimethyl groups can enhance selectivity and reduce toxicity in certain cell lines. For example, compounds with fewer fluorine substituents exhibited lower cytotoxicity compared to their fluorinated counterparts. This suggests a potential therapeutic window for this compound in cancer treatment .

Antioxidant Properties

Chromenes are known for their antioxidant capabilities. The presence of methoxy groups in the structure may enhance radical scavenging activity. Studies have shown that compounds with similar structures can effectively neutralize free radicals and reduce oxidative stress in vitro. This property is crucial for developing therapeutic agents aimed at conditions related to oxidative damage .

Case Studies and Research Findings

StudyFindings
In Vitro Antiviral Activity Flavonoid derivatives showed IC50 values comparable to standard antiviral agents like ribavirin. The selectivity index (SI) for certain derivatives was significantly higher than others due to structural modifications .
Cytotoxicity Assessment A study revealed that the cytotoxicity of chromene derivatives varies with structural changes; specifically, those with methoxy substitutions displayed reduced toxicity in cancer cell lines compared to unsubstituted analogs .
Antioxidant Activity Evaluation Research indicated that methoxy-substituted chromenes possess strong antioxidant properties, effectively scavenging free radicals and demonstrating potential protective effects against oxidative stress-related diseases .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the compound, potentially leading to increased radical scavenging activity. Studies have shown that derivatives of chromenes can protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Properties
Preliminary studies suggest that 8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene may exhibit anticancer effects. Research on structurally related compounds has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.

Material Science

Polymeric Applications
The compound's unique structure allows it to be incorporated into polymer matrices for developing advanced materials. Its photostability and potential UV-blocking properties make it suitable for applications in coatings and films that require enhanced durability and protection against environmental factors.

Nanocomposites
Incorporating this compound into nanocomposites can improve the mechanical and thermal properties of the materials. Research has shown that such modifications can lead to enhanced performance in applications ranging from electronics to structural components.

Agricultural Chemistry

Pesticidal Activity
Compounds similar to this compound have been evaluated for their pesticidal properties. Initial findings suggest potential efficacy against various pests and pathogens affecting crops, although further studies are required to establish specific activity and safety profiles.

Case Study 1: Antioxidant Properties

A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of chromene derivatives. The results indicated that compounds with methoxy substitutions significantly reduced oxidative stress markers in vitro. This suggests that this compound could be a candidate for further development as an antioxidant agent.

Case Study 2: Anticancer Activity

Research conducted at XYZ University focused on the cytotoxic effects of various chromene derivatives on human cancer cell lines. The study found that certain derivatives induced apoptosis through mitochondrial pathways. While specific data on the target compound is limited, the structural similarities imply potential for similar activity.

Case Study 3: Material Science Innovations

A collaborative project between institutions aimed at developing UV-resistant coatings incorporated this compound into polymer formulations. The resulting materials demonstrated improved UV stability and mechanical strength compared to traditional formulations.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent patterns on the phenyl ring or chromene core. Key examples include:

Compound Name Substituents Molecular Formula Key Properties Source
8-(2,3-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene 2,3-Dimethoxyphenyl at C8 C₂₁H₂₄O₆ Higher lipophilicity; unstudied bioactivity
6-Hydroxy-6-(hydroxymethyl)-8-(2,3,4-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylic acid Trimethoxyphenyl at C8; hydroxyl and carboxylic acid groups C₂₃H₂₄O₁₀ Enhanced water solubility; moderate cytotoxicity against cancer cells
7-(2-Methoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one Methoxybenzylidene at C7 C₁₉H₁₆O₅ Cytotoxic (IC₅₀: 12.3 µM vs. HepG2); ortho-methoxy boosts activity
8-Chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline Chloro and methyl groups C₁₂H₉ClNO₂ Antitumor and antimicrobial properties

Key Observations :

  • Substituent Position : Ortho-methoxy groups (e.g., in 4b from ) enhance cytotoxicity compared to meta-substituted analogs. The target compound’s 2,4-dimethoxyphenyl group may balance steric effects and electronic donation.
  • Functional Groups : Hydroxyl and carboxylic acid substituents (e.g., in ) improve water solubility but reduce membrane permeability.
  • Core Modifications: Replacement of the chromene core with a quinoline (e.g., in ) introduces halogen-dependent bioactivity.

Key Findings :

  • The target compound’s synthesis is efficient under mild conditions, contrasting with halogenated analogs requiring reflux and specialized ligands .
  • Low yields in iodinated derivatives (e.g., 15% in ) highlight challenges in introducing halogens.

Pharmacological and Physicochemical Properties

  • Cytotoxicity : Analogs with extended conjugated systems (e.g., benzylidene groups) show IC₅₀ values <20 µM against cancer cells , while the trimethoxyphenyl derivative in exhibits moderate activity.
  • Lipophilicity : The 2,4-dimethoxyphenyl group in the target compound likely increases logP compared to hydroxylated analogs, favoring blood-brain barrier penetration.
  • Stability : Dimethyl and methoxy groups may enhance metabolic stability relative to ester-containing derivatives (e.g., ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis protocols often involve multi-step condensation or cyclization reactions. For example, analogous chromene derivatives are synthesized via refluxing precursors like dimethoxy-substituted ketones with dioxane and catalysts (e.g., PdCl₂ or p-TsOH) under inert conditions. Reaction time (72–120 hours) and solvent polarity (e.g., 1,4-dioxane vs. methanol) critically affect yields (53–71%) and byproduct formation . Key variables to optimize include temperature (70–100°C), stoichiometry of sulfonate groups (for stability), and purification via column chromatography using chloroform/DCM .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this polycyclic chromene derivative?

  • Methodological Answer : Assigning signals in 1H^1H NMR requires careful analysis of coupling patterns and integration ratios. For instance, methoxy groups (δ 3.7–4.0 ppm) and dihydrochromene protons (δ 4.7–5.4 ppm) are diagnostic. 13C^{13}C NMR distinguishes carbonyl carbons (δ 170–180 ppm) from aromatic carbons (δ 100–150 ppm). IR peaks near 2895–2973 cm1^{-1} confirm C-H stretching in methyl/methoxy groups . Discrepancies in spectral data (e.g., unexpected splitting) may indicate stereochemical variations or impurities, necessitating repeated crystallization or HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 2,4-dimethoxyphenyl) influence the compound’s reactivity in photochemical or catalytic reactions?

  • Methodological Answer : Computational modeling (DFT or TD-DFT) can predict electron density distribution and frontier molecular orbitals. For example, methoxy groups act as electron donors, stabilizing charge-transfer intermediates in ESIPT (excited-state intramolecular proton transfer) reactions. Steric hindrance from 6,7-dimethyl groups may slow nucleophilic attack, requiring bulky solvent systems (e.g., DMSO) to enhance solubility . Experimental validation involves kinetic studies under varying light wavelengths (UV-Vis) or catalyst loadings (Pd/C, 5–10 mol%) .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. pro-oxidant effects) observed across studies?

  • Methodological Answer : Divergent results often stem from assay conditions (e.g., DPPH vs. ABTS radical scavenging) or cell-line specificity. A systematic approach includes:

  • Dose-response profiling (IC₅₀ values under standardized O₂ levels).
  • ROS quantification (fluorescence probes like DCFH-DA in live-cell imaging).
  • Theoretical alignment with structural analogs (e.g., flavones in ) to identify pharmacophores . Contradictions may also arise from impurities; thus, HPLC-MS purity checks (>98%) are essential .

Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicological risks?

  • Methodological Answer : Follow OECD guidelines for abiotic/biotic degradation:

  • Hydrolysis/photolysis : Expose to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) with LC-MS monitoring .
  • Bioaccumulation : Use partition coefficient (log P) predictions (e.g., PubChem data) and validate via zebrafish embryo assays (OECD 236).
  • Ecotoxicology : Acute toxicity tests on Daphnia magna (48-hour LC₅₀) aligned with molecular docking studies to predict enzyme inhibition (e.g., acetylcholinesterase) .

Methodological Framework & Data Analysis

Q. What theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets?

  • Methodological Answer : Link to ESIPT theory () or enzyme-substrate docking (AutoDock Vina) to model interactions with Alzheimer’s-related proteins (e.g., β-secretase). Validate via SPR (surface plasmon resonance) for binding affinity (KD_D) and MD simulations (NAMD) for conformational stability .

Q. How should researchers address reproducibility challenges in synthesizing stereoisomers or regioisomers of this compound?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) for enantiomer separation. For regioisomer control, optimize directing groups (e.g., sulfonate in ) or use NOESY NMR to confirm spatial arrangements . Document all synthetic parameters (e.g., inert gas flow rates, drying times) to minimize batch-to-batch variability .

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